molecular formula C8H8O<br>C8H8O<br>C6H5COCH3 B1666503 Acetophenone CAS No. 98-86-2

Acetophenone

Cat. No.: B1666503
CAS No.: 98-86-2
M. Wt: 120.15 g/mol
InChI Key: KWOLFJPFCHCOCG-UHFFFAOYSA-N
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Description

Acetophenone is an organic compound with the chemical formula C₆H₅COCH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used in the production of resins, fragrances, and as an intermediate in the synthesis of various chemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Biochemical Analysis

Biochemical Properties

Acetophenone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with this compound oxygenase, an enzyme that catalyzes the NADPH-dependent consumption of oxygen in the presence of this compound . This interaction is essential for the oxidation of this compound, leading to its conversion into other metabolites. Additionally, this compound can act as a substrate for various cytochrome P450 enzymes, which facilitate its hydroxylation and subsequent metabolism .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of inflammatory mediators and junctional complex molecules in epithelial cells . This modulation can lead to changes in cell permeability and barrier function. Furthermore, this compound has been reported to attract Aedes mosquitoes by being released from the skin microbiota of flavivirus-infected hosts, thereby influencing the transmission of diseases like dengue and Zika .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses . Additionally, this compound can undergo enzymatic oxidation, resulting in the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and metabolic activity. In vitro studies have demonstrated that this compound can inhibit the growth of certain microorganisms and affect the germination and growth of plants .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as anti-inflammatory properties . At higher doses, this compound can become toxic and cause adverse effects, including hepatotoxicity and neurotoxicity . Animal studies have shown that this compound can affect the central nervous system, leading to sedation and respiratory depression at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation to form benzoic acid, carbonic acid, and acetone . The enzyme this compound carboxylase catalyzes the carboxylation of this compound to benzoylacetate, which is further metabolized to benzoyl-CoA and acetyl-CoA . These metabolites can enter various metabolic pathways, including the citric acid cycle, contributing to energy production and biosynthesis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature . It can cross cellular membranes and accumulate in lipid-rich tissues. This compound can also bind to plasma proteins, which facilitates its transport in the bloodstream . The distribution of this compound within the body can influence its pharmacokinetics and overall biological effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm and mitochondria . Its localization can be influenced by specific targeting signals or post-translational modifications. For instance, this compound can be metabolized in the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenylethanone
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InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3
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InChI Key

KWOLFJPFCHCOCG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1
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Molecular Formula

C8H8O, Array
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DSSTOX Substance ID

DTXSID6021828
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Molecular Weight

120.15 g/mol
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Physical Description

Acetophenone appears as a colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. Freezes under cool conditions. Slightly soluble in water and denser than water. Hence sinks in water. Vapor heavier than air. A mild irritant to skin and eyes. Vapors can be narcotic in high concentrations. Used as a flavoring, solvent, and polymerization catalyst., Liquid, Liquid that forms crystals at low temperature; [Merck Index], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., colourless liquid which will solidify at 20°C, A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges.
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Boiling Point

395.1 °F at 760 mmHg (USCG, 1999), 202.1 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 395.1 °F
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Flash Point

180 °F (USCG, 1999), 105 °C, 76 °C (169 °F) - closed cup, 170 °F (77 °C) - closed cup, 170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup, 82 °C - open cup, 77 °C c.c., 180 °F
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Solubility

In water, 6,130 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol, Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform, Miscible with ethanol at above 20 °C, 6.13 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.6 (poor), very slightly soluble in water; soluble in organic solvents, oils, miscible above 20� (in ethanol)
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Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0281 g/cu cm at 20 °C, Density: 1.033 at 15 °C/15 °C, 1.03 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 1.022-1.028, 1.028
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.39 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, kPa at 15 °C: 0.133
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Color/Form

Colorless liquid, Liquid. Forms laminar crystals at low temperature., Monoclinic prisms or plates

CAS No.

98-86-2
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Record name Acetophenone
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Record name Acetophenone
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URL http://www.hmdb.ca/metabolites/HMDB0033910
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Record name ACETOPHENONE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156
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Record name ACETOPHENONE
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Melting Point

67.5 °F (USCG, 1999), 19.4 °C, 20 °C, 67.5 °F
Record name ACETOPHENONE
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Record name Acetophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETOPHENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETOPHENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/777
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetophenone
Reactant of Route 2
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Reactant of Route 3
Acetophenone
Reactant of Route 4
Acetophenone
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.